4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide structural analysis
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide structural analysis
An In-depth Technical Guide to the Structural Analysis of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide
Authored by: A Senior Application Scientist
Abstract
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a thiomorpholine 1,1-dioxide core coupled with a bromophenyl moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview of the methodologies employed for the structural elucidation of this compound. We will delve into the causality behind experimental choices in X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.
Introduction: The Significance of a Privileged Scaffold
The thiomorpholine 1,1-dioxide scaffold is considered a "privileged" structure in drug discovery. The incorporation of the sulfone group enhances polarity and the potential for strong hydrogen bond interactions with biological targets, such as enzymes and proteins.[2] The N-aryl substitution, in this case with a 4-bromophenyl group, provides a vector for exploring structure-activity relationships and serves as a handle for further chemical modification.
This compound, with the chemical formula C₁₀H₁₂BrNO₂S and CAS Number 1093878-42-2, is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of advanced agrochemicals.[1] A thorough understanding of its three-dimensional structure, conformational dynamics, and electronic properties is paramount for rationally designing next-generation molecules with enhanced efficacy and specificity. This guide outlines the integrated analytical workflow required to achieve a complete and unambiguous structural characterization.
Molecular Architecture and Synthesis
The structure of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide combines a saturated six-membered thiomorpholine ring with a synthetically versatile brominated aromatic ring. The sulfur atom is oxidized to a sulfone (SO₂), which significantly influences the ring's conformation and the molecule's overall electronic profile.
Synthesis Protocol: A Plausible Route
A common and effective method for synthesizing N-aryl thiomorpholine 1,1-dioxides involves the double aza-Michael addition of an aniline to a divinyl sulfone.[3] The aniline can be generated in situ from the corresponding nitroarene.
Protocol: One-Pot Synthesis via Reductive Cyclization [3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromonitrobenzene (1 eq.) and divinyl sulfone (1.1 eq.) in a solvent mixture of methanol and water.
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Reduction: Add an excess of a reducing agent, such as indium powder in the presence of acetic acid or ammonium chloride.[3] This step reduces the nitro group to an amine in situ.
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Cyclization: Heat the reaction mixture to reflux. The newly formed 4-bromoaniline will undergo a double 1,4-addition to the divinyl sulfone, forming the thiomorpholine ring.
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Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Workup and Purification: Upon completion, cool the reaction mixture, filter to remove the reducing agent, and concentrate the solvent in vacuo. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the title compound as a white to off-white crystalline solid.[1]
The Multi-Technique Approach to Structural Elucidation
No single technique can provide a complete structural picture. A synergistic combination of crystallographic, spectroscopic, and computational methods is essential for a self-validating and comprehensive analysis.
X-Ray Crystallography: The Definitive 3D Structure
Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide, this technique is crucial for definitively establishing the chair conformation of the thiomorpholine ring and the orientation of the axial/equatorial substituents. A study on the related compound, 4-(4-nitrophenyl)thiomorpholine, confirmed a low-energy chair conformation with the N-aryl group in a quasi-axial position.[4][5]
Experimental Protocol: From Solution to Structure
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Crystal Growth (Self-Validation Step): The ability to grow high-quality single crystals is itself a validation of sample purity. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate) is a reliable method. The formation of well-defined, non-twinned crystals is essential.
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Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to optimize the atomic positions and thermal parameters.
Expected Data and Interpretation
Based on analysis of similar structures[4][5], the following structural features are anticipated.
| Parameter | Expected Value/Observation | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Thiomorpholine Ring | Chair Conformation | This is the lowest energy conformation for a six-membered saturated ring. |
| N-Aryl Position | Quasi-axial | Minimizes steric hindrance and allows for favorable packing interactions. |
| S-C Bond Length | ~1.78 Å | Typical for a sulfone. |
| S=O Bond Length | ~1.44 Å | Characteristic of a sulfone group. |
| C-N-C Angle | ~118° | Slightly larger than tetrahedral due to the planar phenyl group. |
NMR Spectroscopy: Structure in Solution
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent framework of the molecule in the solution phase. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (¹H and ¹³C). The causality for using NMR is to verify that the structure determined in the solid state by X-ray crystallography persists in solution, which is more relevant to its biological activity.
Experimental Protocols and Data Interpretation
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
¹H NMR Spectroscopy:
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Aromatic Region (δ 7.0-7.6 ppm): The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substitution.
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Thiomorpholine Protons (δ 3.0-4.0 ppm): The protons on the thiomorpholine ring will appear as complex multiplets. The protons alpha to the nitrogen (N-CH₂) will be shifted downfield compared to those alpha to the sulfone group (S-CH₂). The sulfone group's strong electron-withdrawing nature deshields the adjacent protons significantly.
¹³C NMR Spectroscopy:
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Aromatic Carbons (δ 115-150 ppm): Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the bromine (C-Br) will be shielded, while the carbon attached to the nitrogen (C-N) will be deshielded.
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Thiomorpholine Carbons (δ 45-55 ppm): Two distinct signals are expected for the methylene carbons of the thiomorpholine ring, corresponding to the C-N and C-S environments.
Trustworthiness through 2D NMR: To provide a self-validating assignment, 2D NMR experiments are crucial.
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COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity within the thiomorpholine ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Rationale |
| ¹H (Aromatic) | ~7.5 | Doublet | Protons ortho to the bromine atom. |
| ¹H (Aromatic) | ~7.0 | Doublet | Protons ortho to the nitrogen atom. |
| ¹H (N-CH₂) | ~3.8 | Triplet/Multiplet | Deshielded by adjacent nitrogen. |
| ¹H (S-CH₂) | ~3.2 | Triplet/Multiplet | Deshielded by electron-withdrawing sulfone group. |
| ¹³C (C-N, Aromatic) | ~148 | Singlet | Attached to electronegative nitrogen. |
| ¹³C (C-Br, Aromatic) | ~118 | Singlet | Shielded by the bromine atom. |
| ¹³C (N-CH₂) | ~52 | Singlet | Typical range for carbons alpha to nitrogen. |
| ¹³C (S-CH₂) | ~50 | Singlet | Deshielded by the sulfone group. |
Mass Spectrometry: Molecular Weight and Formula Confirmation
Expertise & Experience: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous confirmation of its elemental composition. The choice of ionization technique is critical; electrospray ionization (ESI) is well-suited for this polar molecule, typically forming a protonated molecular ion [M+H]⁺.
Protocol and Data Interpretation
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.
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Analysis: Infuse the solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
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Data Interpretation:
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Molecular Ion: The primary signal of interest will be the protonated molecule, [C₁₀H₁₂BrNO₂S + H]⁺.
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Isotopic Pattern: A key self-validating feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by 2 Da (e.g., at m/z 290.98 and 292.98). This pattern is a definitive indicator of the presence of a single bromine atom.
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| Ion | Calculated m/z (Monoisotopic) | Expected Observation |
| [M(⁷⁹Br)+H]⁺ | 289.9899 | High intensity peak. |
| [M(⁸¹Br)+H]⁺ | 291.9879 | Peak of nearly equal intensity, +2 Da from the first. |
Computational Modeling: In Silico Validation
Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to validate experimental findings and to probe properties that are difficult to measure directly, such as the electrostatic potential surface. By calculating the optimized geometry, we can corroborate the chair conformation found by X-ray crystallography and predict NMR chemical shifts that can be compared with experimental data.
Modeling Workflow
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Structure Building: Construct an initial 3D model of the molecule.
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Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/def2-TZVPP) to find the lowest energy conformation.[4]
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Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
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Property Calculation: Using the optimized geometry, calculate properties such as NMR chemical shifts (using the GIAO method) and the electrostatic potential (ESP) map. The ESP map visually represents the electron-rich (negative potential, e.g., sulfone oxygens) and electron-poor regions of the molecule, which is invaluable for predicting intermolecular interactions.
Conclusion
The structural analysis of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is a multi-faceted process that requires the integration of solid-state analysis, solution-state spectroscopy, and theoretical modeling. X-ray crystallography provides an unambiguous 3D structure, which is corroborated in solution by a suite of 1D and 2D NMR experiments. High-resolution mass spectrometry confirms the elemental composition with high fidelity, and computational modeling validates the experimental data while offering deeper insight into the molecule's electronic landscape. This rigorous, self-validating workflow ensures a complete and accurate structural characterization, providing the solid foundation necessary for the application of this versatile compound in drug discovery and materials science.
References
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One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. ResearchGate. [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
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1093878-42-2| Chemical Name : 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide. Pharmaffiliates. [Link]
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Thiomorpholine, 4-phenyl-, 1,1-dioxide - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
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